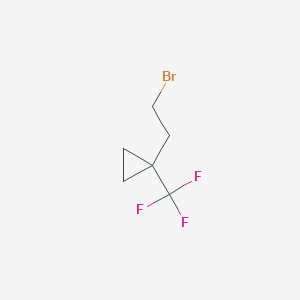
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane, also known as BTFMC, is a cyclopropane-based compound that has gained significant attention in recent years due to its potential applications in scientific research. BTFMC is a highly reactive compound that can be synthesized through various methods and has been shown to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cyclopropane Derivatives in Synthesis and Biology
Cyclopropane Applications : Cyclopropane and its derivatives have been extensively studied for their unique chemical properties and applications in synthesis. The high ring strain of cyclopropane facilitates unique reactions, making these compounds valuable in synthetic organic chemistry. For example, the [2+1]-type cyclopropanation reactions are crucial for modifying biologically active products and have significant implications in drug development and organic synthesis (Kamimura, 2014).
Modification of Pharmacological Activities : Cyclopropane-containing analogs of pharmacologically active compounds have been reviewed for their impact on modifying the level of pharmacological activity. The cyclopropane fragment can impose conformational rigidity on molecules and increase metabolic stability, extending the therapeutic action scope (Novakov et al., 2018).
Xenobiotics Metabolism and Toxicity Studies : The metabolism, genotoxicity, and carcinogenicity of various xenobiotics have been investigated using Cyp2e1(-/-) mice, highlighting the role of cyclopropane derivatives in understanding the metabolic and molecular basis of toxicity. This research provides insights into the enzymatic mechanisms of action for compounds like cyclopropane derivatives in biological systems (Ghanayem & Hoffler, 2007).
Degradation and Stability of Cyclopropane Derivatives : A study focused on the degradation processes of nitisinone (a cyclohexanedione derivative) offers insights into the stability of cyclopropane-related compounds under various conditions, revealing degradation pathways and the stability of by-products. This research is crucial for understanding the environmental and biological fate of such compounds (Barchańska et al., 2019).
Propiedades
IUPAC Name |
1-(2-bromoethyl)-1-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-4-3-5(1-2-5)6(8,9)10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVTZCAKSVZLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

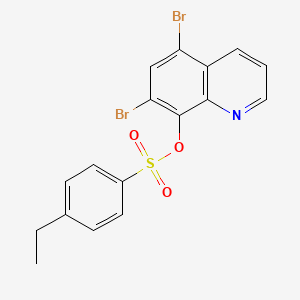

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925333.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)
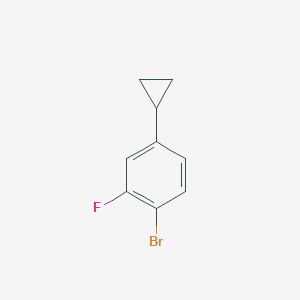
![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
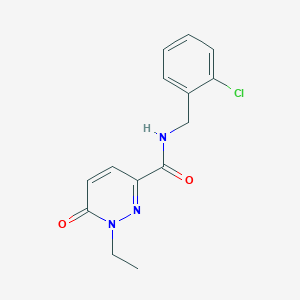
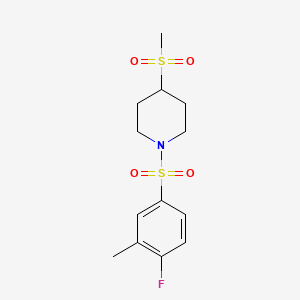
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)
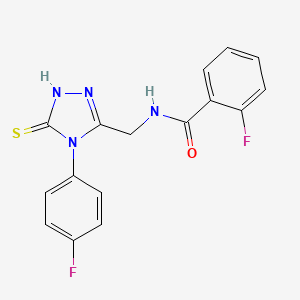
![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)
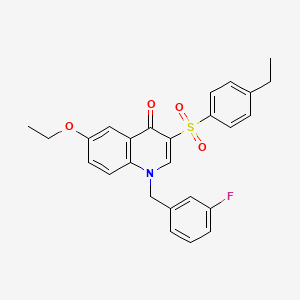
![N-(4-chloro-2-fluorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925351.png)